Diphenylphosphinodithioic acid

描述

BCE 001,也称为其化学名称1,2-二油酰基-3-二甲基氨基丙烷,是一种阳离子脂类化合物。

准备方法

合成路线和反应条件

BCE 001 的合成涉及油酸与二甲基氨基丙烷在特定条件下的反应。 该反应通常需要催化剂,并在受控温度和压力下进行,以确保获得所需产品的高纯度 .

工业生产方法

在工业环境中,BCE 001 是使用大型化学反应器生产的,这些反应器可以精确控制反应条件。 该过程涉及使用高效液相色谱 (HPLC) 来纯化最终产品 .

化学反应分析

反应类型

BCE 001 会经历各种化学反应,包括:

氧化: BCE 001 在强氧化剂的存在下可以被氧化。

还原: 该化合物可以使用还原剂(如氢化铝锂)进行还原。

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 氢化铝锂和硼氢化钠是常用的还原剂。

取代: 卤代化合物和强酸常用于取代反应.

主要形成的产物

从这些反应中形成的主要产物取决于所用试剂和条件。 例如,BCE 001 的氧化通常会导致羧酸的形成,而还原会导致醇的形成 .

科学研究应用

BCE 001 具有广泛的科学研究应用,包括:

化学: 用作各种化学反应和合成过程中的试剂。

生物学: 研究其作为自由基清除剂的潜力及其对细胞膜的影响。

医学: 研究其作为记忆增强剂及其神经保护特性的潜力。

工业: 用于生产用于药物递送系统的脂质体

作用机制

BCE 001 主要通过与细胞膜的相互作用发挥其作用。它充当自由基清除剂,中和活性氧,保护细胞免受氧化损伤。 此外,BCE 001 通过增加脑血流量和改善空间意识来增强记忆 .

相似化合物的比较

类似化合物

苯甲酰氧甲基苯乙胺: 一种著名的益智药,已在各种研究中与 BCE 001 进行比较。

二甲基氨基乙醇 (DMAE): 另一种具有类似自由基清除特性的化合物.

BCE 001 的独特性

BCE 001 的独特性在于它既是记忆增强剂又是自由基清除剂的双重功能。 已证明它在各种研究中比苯甲酰氧甲基苯乙胺更有效,使其成为进一步研究和开发的有前途的候选者 .

生物活性

Diphenylphosphinodithioic acid (DPDTA) is a phosphorus-containing compound recognized for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential applications as an anti-cancer agent, antimicrobial agent, and in various chemical reactions. This article provides a comprehensive overview of the biological activity of DPDTA, supported by case studies, research findings, and data tables.

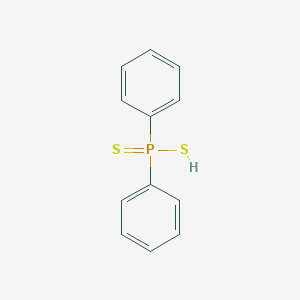

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H12PS2

- Molecular Weight : 252.31 g/mol

The compound features a phosphorus atom bonded to two phenyl groups and two thiol groups, which contribute to its reactivity and biological properties.

Antimicrobial Activity

DPDTA has shown promising antimicrobial properties against various pathogens. In a study examining its efficacy against bacterial strains, DPDTA demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that DPDTA may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that DPDTA exhibits cytotoxic effects on various cancer cell lines. A notable study evaluated its impact on HeLa (cervical cancer), K-562 (chronic myeloid leukemia), and L-929 (fibroblast) cells. The IC50 values were determined as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| K-562 | 20 |

| L-929 | 25 |

The compound induced apoptosis in these cell lines, suggesting that DPDTA could be further explored for cancer therapy applications.

The mechanism of action of DPDTA involves multiple pathways. It is believed to interact with cellular thiols and disrupt redox homeostasis, leading to increased oxidative stress in cancer cells. Additionally, studies suggest that DPDTA may inhibit key enzymes involved in cell proliferation and survival.

Case Studies

- Antibacterial Efficacy Study : A recent investigation involved testing DPDTA against biofilm-forming bacteria. The compound was effective in disrupting biofilm formation at concentrations as low as 16 μg/mL, highlighting its potential use in treating persistent infections associated with biofilms.

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that DPDTA not only inhibited cell growth but also induced morphological changes consistent with apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity.

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, including the reaction of diphenylphosphine with carbon disulfide. Furthermore, derivatives of DPDTA have been synthesized to enhance its biological activity. For instance, modifications to the phenyl groups or the introduction of additional functional groups have been explored to improve its potency against specific targets.

属性

IUPAC Name |

diphenyl-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11PS2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUOCCWZZAGLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296960 | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015-38-9 | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key reaction that diphenylphosphinodithioic acid is known for?

A1: this compound is recognized for its ability to efficiently convert nitriles into thioamides. [] This transformation is particularly useful in organic synthesis, as thioamides serve as versatile intermediates for constructing various heterocyclic compounds.

Q2: Can you provide an example of this compound's use in synthesizing biologically relevant molecules?

A2: Certainly! Researchers successfully utilized this compound to synthesize (5R,8R,10R)-8-(methylthiomethyl)ergoline-6-thiocarboxamide from its corresponding nitrile. [] This ergoline derivative holds potential for pharmacological studies, highlighting the applicability of this compound in medicinal chemistry.

Q3: How does this compound react with unsaturated compounds?

A3: this compound exhibits interesting regioselectivity in its reactions with vinylidenecyclopropanes. [, ] Unlike thioacetic acid, which adds to the less hindered double bond, this compound prefers to add to the more hindered double bond of these strained ring systems. This distinct reactivity profile can be advantageous in designing specific synthetic transformations.

Q4: Has this compound been explored in coordination chemistry?

A4: Yes, this compound acts as a ligand, forming complexes with metal ions. For instance, it readily coordinates to bismuth (III) ions, yielding bismuth (III) thiophosphinates. [] These complexes have shown promising results as potential antibacterial agents.

Q5: How does the structure of this compound influence the activity of its bismuth complexes?

A5: Studies comparing bismuth complexes of this compound (with P=S) and its oxygen analog, diphenylphosphinothioic acid (with P=O), reveal that even a small atomic change significantly impacts biological activity. [] The bismuth complexes of this compound generally exhibited lower activity against both bacteria and mammalian cells compared to the complexes formed with diphenylphosphinothioic acid. This suggests that the presence of the P=S moiety may influence the complex's interaction with biological targets.

Q6: Are there any large-scale synthesis methods available for this compound?

A6: Absolutely! Researchers have developed efficient and scalable one-pot synthetic routes for producing this compound and its triethylammonium salt. [] These methods utilize readily available starting materials and provide high yields, making them suitable for industrial applications.

Q7: Can you describe an application of this compound in labeling studies?

A7: Diphenylphosphinothioic acid derivatives, including this compound, have been investigated as potential reagents for radioactively labeling proteins like immunoglobulins. [] This approach involves reacting the protein with radiolabeled diphenylphosphinothioic acid derivatives, facilitating their tracking and analysis in biological systems.

Q8: Beyond nitriles, what other functional groups does this compound react with?

A8: this compound has been shown to react with various functional groups, including carbonyl groups in benzil-monoanils [] and carbon-nitrogen double bonds in unsaturated 5-(4-pyridyl)-1,3,4 oxadiazol derivatives. [] These reactions demonstrate the versatility of this compound as a reagent in organic synthesis.

Q9: Are there any studies on the reaction mechanism of this compound with nitriles?

A9: While specific mechanistic details are not provided in the provided papers, a dedicated study focuses on elucidating the reaction mechanism of this compound with nitriles. [] This research aims to provide a deeper understanding of the reaction pathway and factors influencing its efficiency.

Q10: Has this compound been used to modify other organosilicon compounds?

A10: Yes, this compound, along with diethyl and dibutyl phosphorodithioates, has been successfully employed to replace chlorine atoms in α-chloromethylmethylalkoxysilanes. [] This substitution reaction highlights the potential of this compound in modifying organosilicon compounds for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。